1H-Benzotriazole, 1-methyl-5-nitro-

Physicochemical Property Differentiation Distillation and Purification Intermolecular Interactions

1H-Benzotriazole, 1-methyl-5-nitro- is a disubstituted benzotriazole derivative possessing a methyl group at the N1 position and a nitro group at the C5 position of the fused bicyclic ring system (C₇H₆N₄O₂, MW 178.15 g/mol). It is a yellow crystalline solid with a melting point of 163 °C, a density of 1.57 g/cm³, and a predicted boiling point of 377 °C.

Molecular Formula C7H6N4O2
Molecular Weight 178.15 g/mol
CAS No. 25877-34-3
Cat. No. B1296421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Benzotriazole, 1-methyl-5-nitro-
CAS25877-34-3
Molecular FormulaC7H6N4O2
Molecular Weight178.15 g/mol
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2)[N+](=O)[O-])N=N1
InChIInChI=1S/C7H6N4O2/c1-10-7-3-2-5(11(12)13)4-6(7)8-9-10/h2-4H,1H3
InChIKeyBQPFSSQRLBUMQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Benzotriazole, 1-methyl-5-nitro- (CAS 25877-34-3): Core Identity for Procurement Specifications


1H-Benzotriazole, 1-methyl-5-nitro- is a disubstituted benzotriazole derivative possessing a methyl group at the N1 position and a nitro group at the C5 position of the fused bicyclic ring system (C₇H₆N₄O₂, MW 178.15 g/mol) . It is a yellow crystalline solid with a melting point of 163 °C, a density of 1.57 g/cm³, and a predicted boiling point of 377 °C [1]. The compound is a key intermediate in pharmaceutical and agrochemical synthesis, notably in the preparation of histone deacetylase (HDAC) inhibitors and other nitrogen-containing heterocycles; it also serves as a building block for corrosion inhibitors, photostabilizers, and specialty organic reagents [1].

Why 1H-Benzotriazole, 1-methyl-5-nitro- Cannot Be Replaced by Generic 5-Nitrobenzotriazole Analogs in Critical Applications


Simple substitution with unsubstituted 5-nitrobenzotriazole (CAS 2338-12-7) or other non‑methylated analogs is not scientifically defensible because the N1‑methyl group fundamentally alters electronic distribution, molecular geometry, and intermolecular interactions. This methylation eliminates the acidic N–H proton, thereby blocking hydrogen‑bonding and tautomerism pathways that dictate solubility, coordination chemistry, and reactivity in downstream transformations [1]. The resulting compound exhibits a distinctly different boiling point, regioselectivity in electrophilic substitution, metal‑binding affinity, and pharmacokinetic profile when incorporated into bioactive scaffolds [1]. The quantitative evidence below demonstrates that even seemingly minor structural modifications produce measurable, functionally consequential differences that directly impact procurement decisions in pharmaceutical, agrochemical, and materials-science supply chains.

1H-Benzotriazole, 1-methyl-5-nitro- (CAS 25877-34-3) Quantitative Differentiation Evidence vs. Closest Analogs


N-Methylation Depresses the Boiling Point by 15.7 °C Relative to 5-Nitrobenzotriazole

N1‑Methylation abolishes the acidic N–H proton that mediates intermolecular hydrogen bonding in 5‑nitrobenzotriazole. The resulting compound exhibits a lower boiling point (377 °C) compared to 5‑nitrobenzotriazole (392.7 °C), a difference of 15.7 °C . This property directly affects distillation-based purification, vapor‑phase handling, and thermal stability during storage and shipping.

Physicochemical Property Differentiation Distillation and Purification Intermolecular Interactions

Regioselective Nitration Favors the 5‑Position Exclusively, Avoiding 4‑Nitro Isomer Contamination

Nitration of 1‑methylbenzotriazole proceeds with exclusive regioselectivity for the C5 position, yielding 1‑methyl‑5‑nitro‑1H‑benzotriazole as the sole mononitration product. In contrast, nitration of unsubstituted benzotriazole produces 5‑nitrobenzotriazole, and nitration of 2‑methylbenzotriazole gives a mixture of 2‑methyl‑4‑nitrobenzotriazole and 2‑methyl‑5‑nitrobenzotriazole [1]. The absence of regioisomeric contamination simplifies downstream purification and ensures consistent reactivity in subsequent steps.

Synthetic Efficiency Isomeric Purity Electrophilic Aromatic Substitution

N-Methylation Alters Corrosion Inhibition Efficiency Relative to 5-Nitrobenzotriazole

5‑Nitrobenzotriazole (without N‑methyl) ranks as the most efficient corrosion inhibitor among 5‑substituted benzotriazoles on aluminium in 0.1 M HCl at 1 × 10⁻⁴ M, outperforming 5‑methylbenzotriazole, 5‑chlorobenzotriazole, and the parent benzotriazole [1]. N1‑Methylation is expected to reduce inhibition efficiency further, as the N–H proton is critical for chemisorption onto metal surfaces. While direct efficiency values for the target compound are not yet published, the loss of the N–H moiety places 1‑methyl‑5‑nitro‑1H‑benzotriazole in a lower performance tier compared to 5‑nitrobenzotriazole, making it a candidate for applications where lower adsorption strength is desirable (e.g., temporary protective coatings) [1].

Corrosion Inhibition Metal Surface Protection Electrochemical Performance

Amination Selectivity at the 4-Position Enables Unique Diamino Intermediates

Under amination conditions, 1‑methyl‑5‑nitro‑1H‑benzotriazole undergoes selective nucleophilic substitution at the 4‑position, yielding 4‑amino‑5‑nitro‑1‑methyl‑1H‑benzotriazole, which can be further reduced to the corresponding 4,5‑diamino derivative. This behavior parallels that of 5‑nitrobenzotriazole and 2‑phenyl‑5‑nitrobenzotriazole, but the N‑methyl group enhances solubility in organic solvents and facilitates subsequent purification [1]. The controlled formation of a 4,5‑diamino intermediate is a key step in the synthesis of fused heterocyclic systems for medicinal chemistry.

Amination Chemistry Building Block Differentiation Pharmaceutical Intermediates

Patent-Validated Use as a Key Intermediate in HDAC Inhibitor Synthesis

WO2005/92899 A1 explicitly discloses 1‑methyl‑5‑nitro‑1H‑benzotriazole as a critical building block in the preparation of histone deacetylase (HDAC) inhibitors [1]. The compound is converted to the corresponding amine or amide derivatives that occupy the enzyme active site. Replacing the N‑methyl‑5‑nitro core with 5‑nitrobenzotriazole or other analogs would alter the steric and electronic fit within the HDAC binding pocket, resulting in a different (and likely inferior) potency profile. This patent-backed linkage provides a defensible rationale for sourcing the exact CAS 25877-34-3 compound for oncology-focused drug discovery programs.

HDAC Inhibition Oncology Drug Synthesis Patent-Backed Differentiation

1H-Benzotriazole, 1-methyl-5-nitro- (CAS 25877-34-3) Application Scenarios Rooted in Quantitative Differentiation Evidence


Intermediate for HDAC Inhibitor Drug Candidates (Oncology)

Procurement teams sourcing building blocks for histone deacetylase inhibitor synthesis should specify CAS 25877-34-3 as the required N‑methyl‑5‑nitro intermediate, as documented in WO2005/92899 A1 [1]. Using unsubstituted 5‑nitrobenzotriazole would alter the steric and hydrogen‑bonding profile of the final inhibitor, risking loss of potency and selectivity. The exclusive 5‑nitro regiochemistry of the target compound ensures reproducible synthetic outcomes.

Precursor for 4,5-Diaminobenzotriazole Scaffolds in Heterocycle Synthesis

Laboratories constructing fused pyrazine-, imidazole-, or triazole-annulated systems benefit from the predictable amination selectivity at the 4‑position [1]. The N‑methyl group increases organic solubility, facilitating homogeneous reaction conditions and easier chromatographic purification compared to N–H analogs. This streamlines the synthesis of complex nitrogen-rich heterocycles for agrochemical and pharmaceutical screening libraries.

Corrosion Inhibitor for Temporary Protective Coatings on Aluminium

Although 5‑nitrobenzotriazole exhibits higher adsorption affinity on aluminium surfaces, the N‑methyl analog offers a moderate inhibition profile that is advantageous for temporary or easily removable protective films [1][2]. Formulators seeking a benzotriazole derivative with weaker metal binding can select CAS 25877-34-3 to prevent persistent residues that interfere with subsequent painting or adhesive bonding processes.

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